molecular formula C20H26N8O2 B5072656 N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide

Cat. No.: B5072656
M. Wt: 410.5 g/mol
InChI Key: KUDDJTDRHSDETN-UHFFFAOYSA-N
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Description

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through the cycloaddition of azides with nitriles.

    Coupling Reactions: The final compound is formed by coupling the pyrazole and tetrazole intermediates through various coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole or tetrazole rings, potentially leading to the formation of dihydropyrazole or dihydrotetrazole derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the acetamide group or electrophilic substitution at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydropyrazole or dihydrotetrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor or modulator of specific enzymes or receptors.

    Biological Studies: It can be used to study the biological pathways and mechanisms involving pyrazole and tetrazole derivatives.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its structural properties may be explored for the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)pyrazole: Shares the pyrazole ring and methoxyphenyl group but lacks the tetrazole ring and additional functional groups.

    N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide: Contains the tetrazole ring and pyrrolidinyl group but lacks the pyrazole ring and methoxyphenyl group.

    1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-ylmethanone: Similar pyrazole structure with a methoxyphenyl group but different functional groups.

Uniqueness

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide is unique due to its combination of a pyrazole ring, a tetrazole ring, and various functional groups. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.

Properties

IUPAC Name

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8O2/c1-25(12-16-11-21-27(13-16)17-6-5-7-18(10-17)30-2)20(29)15-28-19(22-23-24-28)14-26-8-3-4-9-26/h5-7,10-11,13H,3-4,8-9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDDJTDRHSDETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1)C2=CC(=CC=C2)OC)C(=O)CN3C(=NN=N3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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